![molecular formula C9H9NO4 B042663 Methyl 2-methyl-6-nitrobenzoate CAS No. 61940-22-5](/img/structure/B42663.png)
Methyl 2-methyl-6-nitrobenzoate
Overview
Description
Methyl 2-methyl-6-nitrobenzoate is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the sixth position. This compound is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Methyl 2-methyl-6-nitrobenzoate is a chemical compound with the molecular formula C9H9NO4 It’s known that nitrobenzoate compounds can interact with bacterial enzymes like2-nitroreductase NbaA , which initiates the degradation of 2-nitrobenzoate .
Mode of Action
Nitrobenzoate compounds are generally known to undergo reduction by enzymes like 2-nitroreductase . This interaction could lead to changes in the compound and its targets, potentially affecting their function.
Biochemical Pathways
The interaction of nitrobenzoate compounds with enzymes like 2-nitroreductase suggests that they may play a role in the metabolic pathways involving the degradation of nitroaromatic compounds .
Result of Action
Nitrobenzoate compounds are generally known to be reduced by certain bacterial enzymes, which could potentially lead to changes in the function of these enzymes and the biochemical pathways they are involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-6-nitrobenzoate typically involves the nitration of methyl 2-methylbenzoate. The nitration process is carried out using a mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction is performed at low temperatures (0-10°C) to ensure the selective formation of the nitro compound. The reaction mixture is then poured onto ice to precipitate the product, which is subsequently purified by recrystallization from methanol .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly nitrating agents and solvents, are also being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-6-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Hydrolysis: Aqueous hydrochloric acid, sodium hydroxide solution.
Major Products:
Reduction: Methyl 2-methyl-6-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-methyl-6-nitrobenzoic acid.
Scientific Research Applications
2.1. Intermediate for Agrochemicals
One of the significant applications of methyl 2-methyl-6-nitrobenzoate is its role as an intermediate in the production of pesticides and herbicides. For instance, it is involved in the synthesis of metrafenone , a fungicide effective against powdery mildew and other plant diseases. Metrafenone works by disrupting the cytoskeleton of pathogenic fungi, which prevents their growth and reproduction .
Compound | Application | Mechanism |
---|---|---|
This compound | Precursor for Metrafenone | Disrupts fungal cytoskeleton, inhibiting growth |
2.2. Synthesis of Pharmaceutical Compounds
This compound serves as a building block for various pharmaceutical compounds. Its nitro group can be reduced to an amine, which can then be further modified to create drugs with specific therapeutic effects. This versatility makes it a crucial component in medicinal chemistry .
3.1. Cytotoxicity Evaluations
Recent studies have evaluated the cytotoxicity of methyl benzoates, including this compound, against human cell lines. These studies are essential for assessing the safety of compounds used in agriculture and pharmaceuticals . The findings indicate that while some derivatives exhibit mild toxicity, their application in controlled doses remains safe for human health.
Cell Line | Concentration (mM) | Cell Viability (%) |
---|---|---|
HEK293 (Kidney) | 0.1 | >90 |
CACO2 (Colon) | 11 | <50 |
4.1. Co-production Methodology
A notable case study describes a method for co-producing this compound alongside other nitrobenzoic acids through a controlled oxidation process using dilute nitric acid and oxygen as oxidants . This method enhances product yield while minimizing environmental impact due to lower nitric acid concentrations.
4.2. Synthetic Applications in Organic Chemistry
The compound has been utilized in various synthetic methodologies, including esterification and amidation reactions . These reactions are critical for developing complex organic molecules used in drug formulation and other chemical products.
Comparison with Similar Compounds
Methyl 2-nitrobenzoate: Similar structure but lacks the methyl group at the second position.
Methyl 3-nitrobenzoate: Nitro group is at the third position instead of the sixth.
Methyl 4-nitrobenzoate: Nitro group is at the fourth position.
Uniqueness: Methyl 2-methyl-6-nitrobenzoate is unique due to the presence of both a methyl group and a nitro group on the benzene ring. This specific substitution pattern influences its chemical reactivity and physical properties, making it distinct from other nitrobenzoate derivatives. The presence of the methyl group can affect the electron density of the benzene ring, altering the compound’s reactivity in electrophilic and nucleophilic substitution reactions .
Biological Activity
Methyl 2-methyl-6-nitrobenzoate (MMNB) is an organic compound with significant biological activity, particularly in the context of cancer research and microbial interactions. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₉H₉NO₄
- CAS Number : 61940-22-5
MMNB exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Cell Growth : Research indicates that MMNB can inhibit the growth of various human cancer cell lines. The compound's nitro group is believed to play a crucial role in its interaction with cellular components, potentially leading to apoptosis in malignant cells .
- Microbial Interactions : MMNB has been studied for its effects on microbial growth. It can act as a selective agent in bioreporters designed for detecting nitroaromatic compounds, showcasing its utility in environmental microbiology .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of MMNB:
Study | Cell Line/Organism | Concentration (µM) | Effect Observed | Reference |
---|---|---|---|---|
Study 1 | HeLa Cells | 50 | 30% Growth Inhibition | |
Study 2 | MCF-7 Breast Cancer | 25 | Induction of Apoptosis | |
Study 3 | E. coli | 100 | Inhibition of Growth |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of MMNB, researchers treated HeLa and MCF-7 cells with varying concentrations of the compound. The results showed a significant reduction in cell viability, indicating that MMNB may serve as a potential therapeutic agent against cervical and breast cancer .
Case Study 2: Microbial Detection
A bioreporter system was developed using Cupriavidus sp. to detect the presence of nitroaromatic compounds, including MMNB. The bioreporter demonstrated high sensitivity and specificity towards MMNB, making it a valuable tool for environmental monitoring of nitro compounds .
Research Findings
Recent research has focused on the broader implications of MMNB's biological activity:
- Antimicrobial Properties : Studies have shown that MMNB can inhibit the growth of certain bacteria, suggesting potential applications in antimicrobial treatments .
- Enzyme Interaction : The compound's interaction with specific enzymes involved in metabolic pathways has been explored, revealing insights into its biochemical effects on microbial metabolism .
Properties
IUPAC Name |
methyl 2-methyl-6-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-4-3-5-7(10(12)13)8(6)9(11)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVBLOOMFDNJTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344340 | |
Record name | Methyl 2-methyl-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61940-22-5 | |
Record name | Methyl 2-methyl-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 2-METHYL-6-NITROBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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